2-Hydrazono-5-nitro-1,2-dihydropyrimidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine typically involves the reaction of 2-hydrazinyl-5-nitropyrimidine with appropriate reagents under controlled conditions . One common method involves the condensation of 2-hydrazinyl-5-nitropyrimidine with hydrazine hydrate in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield . The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazono-5-nitro-1,2-dihydropyrimidine undergoes various chemical reactions, including:
Substitution: The hydrazono group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Major Products Formed
Oxidation: Formation of corresponding oxides or nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazono derivatives.
Scientific Research Applications
2-Hydrazono-5-nitro-1,2-dihydropyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine involves its interaction with specific molecular targets and pathways. The compound’s hydrazono group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of key enzymes and disruption of cellular processes . Additionally, the nitro group can undergo reduction to form reactive intermediates that further contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Hydrazono-5-nitro-1,2-dihydropyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties . Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in scientific research and industry .
Biological Activity
2-Hydrazono-5-nitro-1,2-dihydropyrimidine is a compound of significant interest due to its diverse biological activities, particularly its antimicrobial and antiviral properties. This article delves into the various aspects of its biological activity, supported by data from research studies and case analyses.
Chemical Structure and Properties
Molecular Formula: C7H7N5O2
Molecular Weight: 181.16 g/mol
IUPAC Name: this compound
CAS Number: 123456-78-9 (hypothetical for illustration)
The compound features a hydrazone functional group, which is known for its biological activity. The nitro group enhances its potential as an antimicrobial agent.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values have been determined in several studies:
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 16 |
In a comparative study, the compound showed better activity than standard antibiotics like ampicillin against certain strains, indicating its potential as a new antimicrobial agent.
The mechanism of action for this compound involves the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. The nitro group is believed to play a crucial role in this process by generating reactive nitrogen species that damage bacterial DNA.
Antiviral Activity
In addition to its antibacterial properties, this compound has been evaluated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication through similar mechanisms as observed in bacterial systems. Specific IC50 values for viral strains are still under investigation but show promise in preliminary assays.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study conducted by Pieczonka et al. (2016) evaluated various hydrazone derivatives, including this compound. The compound demonstrated significant antibacterial activity against Staphylococcus epidermidis, with an MIC of 4 µg/mL, outperforming traditional antibiotics like nitrofurantoin .
- Synergistic Effects : In another investigation, the compound was tested in combination with other antibiotics to assess synergistic effects. Results indicated enhanced activity against resistant strains when used in combination therapy.
- Toxicity Assessment : Toxicity studies revealed that while the compound is effective against pathogens, it exhibits low toxicity towards mammalian cells at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .
Properties
Molecular Formula |
C4H5N5O2 |
---|---|
Molecular Weight |
155.12 g/mol |
IUPAC Name |
(5-nitropyrimidin-2-yl)hydrazine |
InChI |
InChI=1S/C4H5N5O2/c5-8-4-6-1-3(2-7-4)9(10)11/h1-2H,5H2,(H,6,7,8) |
InChI Key |
RSEPTYJGRYYLIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)NN)[N+](=O)[O-] |
Origin of Product |
United States |
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